(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid

Catalog No.
S12387945
CAS No.
M.F
C27H32ClNO3
M. Wt
454.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3...

Product Name

(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid

IUPAC Name

(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid

Molecular Formula

C27H32ClNO3

Molecular Weight

454.0 g/mol

InChI

InChI=1S/C27H32ClNO3/c1-19(17-26(31)32)16-25(30)27-22-18-21(28)14-15-23(22)29(2)24(27)13-9-4-3-6-10-20-11-7-5-8-12-20/h5,7-8,11-12,14-15,18-19H,3-4,6,9-10,13,16-17H2,1-2H3,(H,31,32)/t19-/m1/s1

InChI Key

LSXCAWRVGLPZEY-LJQANCHMSA-N

Canonical SMILES

CC(CC(=O)C1=C(N(C2=C1C=C(C=C2)Cl)C)CCCCCCC3=CC=CC=C3)CC(=O)O

Isomeric SMILES

C[C@H](CC(=O)C1=C(N(C2=C1C=C(C=C2)Cl)C)CCCCCCC3=CC=CC=C3)CC(=O)O

The compound (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid is a complex organic molecule characterized by its unique structural features, including an indole moiety and a pentanoic acid derivative. Its molecular formula is C22H28ClN1O3, and it has a molecular weight of approximately 393.92 g/mol. The presence of a chloro group and a phenylhexyl side chain contributes to its potential biological activity and chemical reactivity.

Typical of carboxylic acids and indoles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The carboxylic acid can also react with amines to form amides, which may enhance its biological activity.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further derivatization.

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in the realm of analgesic effects. Similar compounds have been shown to interact with various receptors in the central nervous system, potentially modulating pain pathways. Research indicates that the indole structure is often associated with neuroactive properties, making this compound a candidate for further pharmacological investigation.

The synthesis of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid typically involves several steps:

  • Indole Formation: Starting from appropriate precursors, an indole structure can be synthesized through cyclization reactions.
  • Chlorination: Introduction of the chloro group at the 5-position can be achieved via electrophilic chlorination.
  • Alkylation: The phenylhexyl group can be introduced through alkylation methods, such as using alkyl halides in the presence of bases.
  • Carboxylic Acid Functionalization: Finally, the carboxylic acid moiety can be added through oxidation or direct functionalization of alkyl chains.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential studies could include:

  • Receptor Binding Assays: To determine affinity for pain-related receptors.
  • In Vivo Studies: To evaluate analgesic efficacy and side effects in animal models.
  • Metabolic Stability Tests: To assess how the compound is processed in biological systems.

Several compounds share structural features with (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid, highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
5-(4-butylphenyl)-3-methyl-5-oxopentanoic acidSimilar oxopentanoic acid coreExhibits anti-inflammatory properties
(S)-N-(2-hydroxyethyl)-4-(4-fluorophenyl)-2-pyrrolidinoneContains a pyrrolidine ringKnown for neuroprotective effects
5-chloroindole derivativesIndole core with varied substitutionsPotentially active against certain cancers

The primary distinction of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities not present in other similar compounds.

The structural framework of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid originated from iterative modifications to mimic 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), the endogenous OXE receptor agonist. Key design elements included:

  • Indole Scaffold as a Bioisostere: The indole nucleus replaced the eicosatetraenoic acid chain of 5-oxo-ETE to enhance metabolic stability while preserving hydrophobic interactions with the receptor. Computational modeling revealed that the planar indole system aligns with the receptor’s ligand-binding pocket, facilitated by π-π stacking with aromatic residues.

  • 5-Oxo-Valeryl Side Chain: A 5-oxopentanoyl group at the indole’s 3-position mimics the 5-oxo-ETE’s ketone and carboxylate moieties, critical for receptor activation. Introduction of a methyl branch at the 3-position ((3R)-configuration) was hypothesized to reduce rotational freedom, enhancing binding affinity.

  • Hexyl-Phenyl Substituent: A 6-phenylhexyl chain at the indole’s 2-position was incorporated to occupy the receptor’s hydrophobic channel, a region previously mapped via mutagenesis studies. The phenyl terminus enhances van der Waals interactions, while the hexyl spacer ensures optimal positioning.

  • Chloro and Methyl Modifications: A chlorine atom at the indole’s 5-position and an N-methyl group were introduced to block cytochrome P450-mediated oxidation, addressing metabolic vulnerabilities observed in earlier analogs.

Table 1: Key Structural Features and Design Rationale

FeatureRole in OXE AntagonismReference
Indole coreBioisostere for 5-oxo-ETE backbone
5-Oxo-valeryl chainMimics 5-oxo-ETE’s ketone/carboxylate
6-Phenylhexyl groupBinds hydrophobic receptor channel
5-Chloro substitutionBlocks metabolic oxidation

Stereoselective Synthetic Routes for Chiral Center Configuration

The (3R)-methyl configuration in the 5-oxopentanoyl side chain was critical for potency. Two stereoselective approaches were explored:

Chiral Pool Synthesis

Initial routes utilized (R)-3-methylglutamic acid as a chiral starting material. The γ-carboxyl group was selectively reduced to an aldehyde, which underwent Horner-Wadsworth-Emmons olefination with a phosphonate-derived indole fragment. This method provided the (3R)-configuration with 92% enantiomeric excess (ee) but required costly resolving agents.

Asymmetric Catalysis

A more scalable route employed a zinc-catalyzed Michael addition using a dinuclear zinc-ProPhenol catalyst (10 mol%). Reaction of 3-methyl-2-oxoindoline-3-thione with a malononitrile-derived electrophile yielded the spirocyclic intermediate with 89% ee, which was subsequently hydrolyzed to the (3R)-acid.

Table 2: Comparison of Stereoselective Methods

Methodee (%)Yield (%)Cost Efficiency
Chiral pool synthesis9265Low
Asymmetric catalysis8978High

The asymmetric catalysis route was prioritized for large-scale synthesis due to its operational simplicity and avoidance of chiral auxiliaries.

Methodologies for Benzylic and N-Methyl Functionalization

Functionalization at the benzylic (C6-phenylhexyl) and N-methyl positions was essential to balance receptor affinity and metabolic stability.

Benzylic Oxidation Mitigation

The 6-phenylhexyl chain’s benzylic carbon was identified as a site of rapid oxidation in primate liver microsomes. To address this:

  • Branching Strategy: Introducing a geminal dimethyl group adjacent to the benzylic carbon reduced oxidation by 70%, as measured by metabolite formation in in vitro assays.
  • Electron-Withdrawing Substituents: Fluorination at the phenyl ring’s para-position decreased electron density at the benzylic carbon, further slowing oxidation.

N-Methyl Group Stabilization

The indole’s N-methyl group underwent oxidative demethylation in early analogs. Stabilization was achieved via:

  • Steric Shielding: A bulky tert-butoxycarbonyl (Boc) group transiently protected the N-methyl during synthesis, preventing undesired side reactions.
  • Deuterium Incorporation: Replacing the N-methyl group with a trideuteromethyl variant reduced metabolic clearance by 40% in cynomolgus monkey hepatocytes.

Optimization Strategies for Metabolic Stability in Primate Models

Metabolic stability was evaluated in cynomolgus monkey liver microsomes, a model system for human OXE receptor pharmacology. Key findings and optimizations included:

Identification of Metabolic Hotspots

Radiolabeled tracer studies revealed two primary metabolites:

  • Hydroxylation at the Benzylic Carbon: Accounted for 55% of total clearance.
  • N-Demethylation: Contributed 30% of clearance.

Structural Modifications

  • Benzylic Fluorination: Replacing the hexyl chain’s C6 hydrogen with fluorine decreased benzylic hydroxylation by 60%.
  • Rigid Spacers: Incorporating a cyclohexyl ring into the hexyl chain reduced conformational flexibility, lowering oxidation rates.

Table 3: Impact of Modifications on Metabolic Half-Life

ModificationHalf-Life (min)Improvement vs. Parent
Parent compound12Baseline
Benzylic fluorination29142%
Cyclohexyl spacer34183%
Combined modifications48300%

In Vivo Validation

In cynomolgus monkeys, the optimized compound exhibited a plasma half-life of 6.2 hours, compared to 1.8 hours for the non-fluorinated analog. Area-under-the-curve (AUC) measurements increased 4-fold, confirming enhanced metabolic stability.

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

453.2070716 g/mol

Monoisotopic Mass

453.2070716 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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